methyl 2,2-dimethylpropanecarboximidate hydrochloride
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Description
Methyl 2,2-dimethylpropanecarboximidate hydrochloride is a chemical compound with the CAS Number: 403612-91-9 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H13NO/c1-6(2,3)5(7)8-4/h7H,1-4H3 . The molecular weight of this compound is 115.18 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 115.18 . More specific properties such as boiling point, melting point, and density are not provided in the available resources .Safety and Hazards
Safety information for methyl 2,2-dimethylpropanecarboximidate hydrochloride includes various precautionary statements. For example, it is advised to keep the substance away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Properties
IUPAC Name |
methyl 2,2-dimethylpropanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPIIWWJAUAQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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